

The Degradation Pathway of Vinclozolin to its M2 Metabolite: A Technical Guide

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Compound of Interest

Compound Name: VinclozolinM2-2204

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the fungicide Vinclozolin to its significant metabolite, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). Vinclozolin and its metabolites, particularly M1 and M2, are of considerable interest due to their endocrine-disrupting properties, primarily through their antiandrogenic activity.^{[1][2][3]} Understanding the transformation of Vinclozolin is crucial for assessing its environmental fate, toxicological profile, and for the development of analytical methods for its detection.

The Core Degradation Pathway: From Vinclozolin to M1 and M2

Vinclozolin undergoes degradation to form two primary metabolites, M1 (2-[[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenic acid]) and M2.^{[4][5][6][7][8][9]} This initial transformation can occur through non-enzymatic hydrolysis, where the 2,4-oxazolidinedione ring of the parent Vinclozolin molecule is opened.^{[5][7][10]} This hydrolysis leads to the independent formation of both M1 and M2.^[7] The rate of this abiotic degradation is significantly influenced by pH, with hydrolysis being more rapid in basic conditions.^[11]

While both M1 and M2 are produced, studies have indicated that in some biological systems, M1 is the predominant metabolite formed during the initial hydrolysis of Vinclozolin.^[12] However, the degradation to both the butenoic acid degradate (related to M1) and the enanilide

degradate (M2) has been observed in environmental matrices like sand, especially at a higher pH.[4]

The M2 metabolite is a potent antiandrogen, exhibiting a stronger binding affinity for the androgen receptor than M1 and the parent compound, Vinclozolin.[13] This makes the formation of M2 a critical step in the manifestation of Vinclozolin's endocrine-disrupting effects.

Further Metabolism of the M2 Metabolite

The metabolic journey does not end with the formation of M2. It is further biotransformed into other metabolites. A significant subsequent metabolite is M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide).[5][14] The formation of M5 occurs through the dihydroxylation of the vinyl group of the M2 molecule.[15] This metabolic step has been observed in both in vivo studies in rats and in in vitro experiments using human and rat liver microsomes.[10][16]

Microbial Degradation of Vinclozolin

Microorganisms play a role in the breakdown of Vinclozolin in the environment. Several bacterial species have been identified that can degrade Vinclozolin. Notably, strains of *Rhodococcus* sp. have been shown to effectively degrade Vinclozolin.[10] Additionally, bacteria from the genera *Pseudomonas* and *Bacillus* have been found to utilize Vinclozolin as a source of carbon and energy, indicating their role in its biodegradation.[6] While the specific enzymatic pathways for the initial hydrolysis to M1 and M2 in these microorganisms are not fully elucidated, their activity contributes to the overall environmental dissipation of the fungicide.

Quantitative Data Summary

The following tables summarize key quantitative data related to the degradation and pharmacokinetics of Vinclozolin and its metabolites.

Table 1: Pharmacokinetic Parameters of Vinclozolin and its Metabolites in Rats

Compound	Elimination Half-Life (t1/2 elim)	Peak Serum Concentration Time	Notes
Vinclozolin (V)	3.6 hours[14]	2 hours[14]	Trace levels detected at 24 hours.[14]
Metabolite M1	3.3 hours[14]	8 hours[14]	Serum levels were at least 2-fold higher than V at 8 hours.[14]
Metabolite M5	13.1 hours[14]	-	The most abundant metabolite in serum and tissues.[14]

Table 2: In Vitro Metabolism Kinetics in Rat Liver Microsomes

Metabolite(s)	Apparent Michaelis Constant (KMapp)	Apparent Maximum Velocity (Vmax app)	Intrinsic Clearance (CLint)
M4/M5	53.7 μ M[17]	0.812 nmoles/min/mg protein[17]	15.1 ml/min/g protein[17]
M7	135.4 μ M[17]	0.669 nmoles/min/mg protein[17]	4.9 ml/min/g protein[17]

Table 3: Androgen Receptor Binding Affinity

Compound	Inhibitory Constant (Ki)
Vinclozolin (V)	> 700 μ M[13]
Metabolite M1	92 μ M[13]
Metabolite M2	9.7 μ M[13]

Table 4: Microbial Degradation Efficiency

Microorganism	Compound	Degradation Ratio	Conditions
Rhodococcus sp. T1-1	Vinclozolin	90% [10]	Minimal medium with 200 µg/ml Vinclozolin. [10]
Rhodococcus sp. T1-1	3,5-dichloroaniline	84.1% [10]	Minimal medium with 120 µg/ml 3,5-dichloroaniline. [10]

Experimental Protocols

Protocol 1: Analysis of Vinclozolin and its Metabolites in Biological Fluids by HPLC

This protocol is adapted from a method for the simultaneous determination of Vinclozolin and its degradation products in mouse plasma, serum, urine, and rabbit bile.[\[18\]](#)

1. Sample Preparation:

- For bio-fluids (plasma, serum, urine, bile), a single-step solvent extraction is performed to achieve greater than 90% recovery.[\[18\]](#)

2. HPLC System and Conditions:

- Column: XTerra MS C18 column.[\[18\]](#)
- Mobile Phase: A mixture of 10 mM ammonium bicarbonate (pH 9.2) and acetonitrile.[\[18\]](#)
- Detection: UV detector.
- Retention Times:
 - Vinclozolin: 12.8 min[\[18\]](#)
 - M1: 8.1 min[\[18\]](#)
 - M2: 11.6 min[\[18\]](#)

- M3: 11.1 min[18]

3. Quantification:

- A linear calibration curve is established in the range of 5 to 200 μM for Vinclozolin.[18]
- The method demonstrates low intra- and inter-day relative standard deviations (%RSD) of less than 1%.[18]

Protocol 2: Analysis of Vinclozolin in Soil using QuEChERS and UHPLC-MS/MS

This protocol is a representative method for the extraction and analysis of pesticides, including Vinclozolin, from soil samples.[9][19]

1. Sample Extraction (QuEChERS Method):

- Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene tube.[19]
- Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes.[19]
- Add 10 mL of acetonitrile containing 1% (v/v) acetic acid and shake for 15 minutes.[19]
- For partitioning, add 4 g of anhydrous magnesium sulphate and 1.7 g of sodium acetate. Vortex for 1 minute.[19]
- Centrifuge the sample at 2140 x g for 8 minutes at 20 °C.[19]
- Filter the supernatant (0.2 μm).[19]

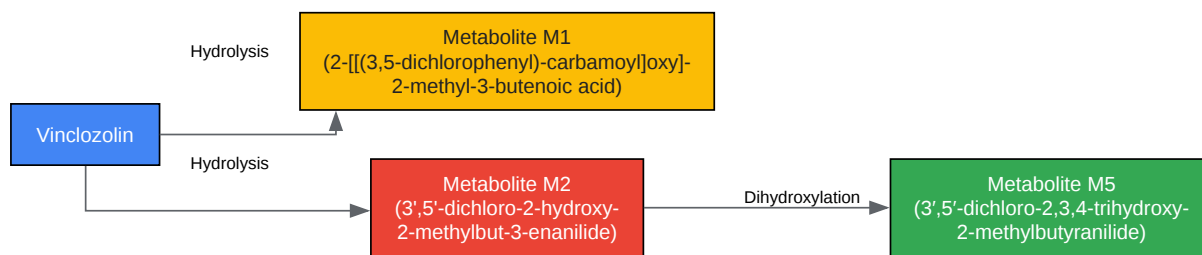
2. Sample Preparation for Analysis:

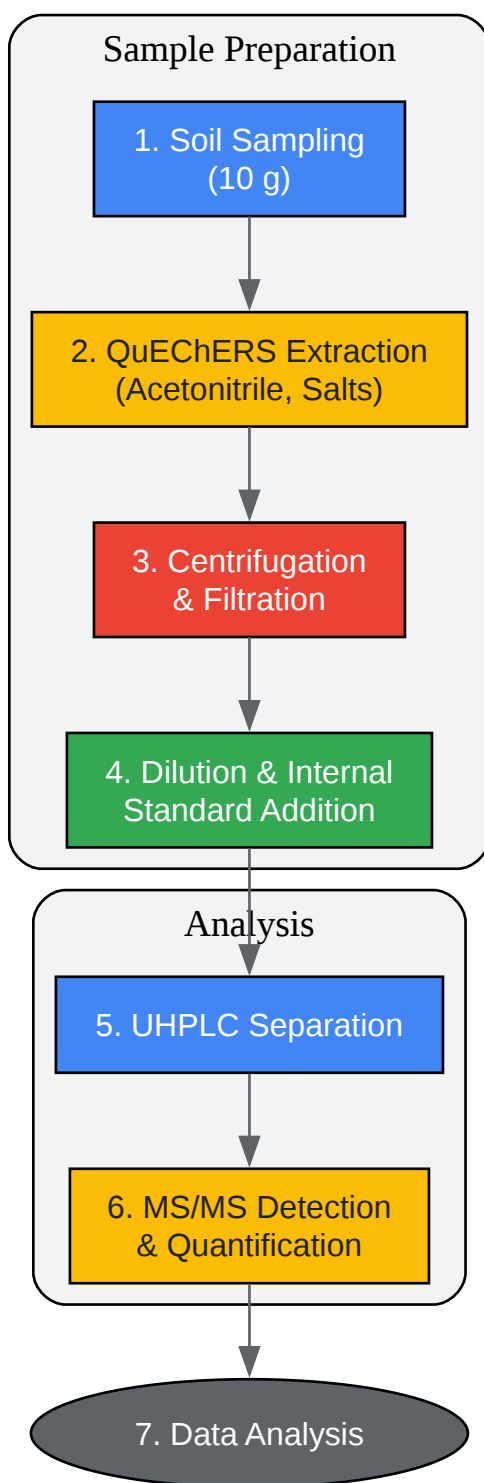
- Dilute the filtered extract with water in a 1:4 (v/v) ratio.[19]
- Add an internal standard for quantification.[19]

3. UHPLC-MS/MS Analysis:

- Column: Acquity UPLC® BEH C18 column (50 mm × 2.1 mm i.d.; 1.7 μm).[19]
- Mobile Phase: A gradient of (A) water:methanol (98:2, v/v) and (B) methanol, both containing 0.1% (v/v) formic acid.[19]
- Flow Rate: 0.25 mL/min.[19]
- Injection Volume: 10 μL.[19]
- Ionization Source: Electrospray (ESI).[19]
- Detector: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[19]

Visualizations





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